molecular formula C8H4BrF3O2 B074667 2-Bromo-5-(trifluoromethyl)benzoic acid CAS No. 1483-56-3

2-Bromo-5-(trifluoromethyl)benzoic acid

Cat. No. B074667
CAS RN: 1483-56-3
M. Wt: 269.01 g/mol
InChI Key: REBQGRPKXYIJDC-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)benzoic acid is a compound of interest in various fields of chemistry and material science due to its unique structural features. The presence of a bromo group and a trifluoromethyl group attached to a benzoic acid core renders it a valuable intermediate for the synthesis of a wide range of chemical products, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of related brominated and trifluoromethylated benzoic acid derivatives involves multi-step chemical processes. For instance, Yi Zhang et al. (2022) described a scalable and cost-effective industrial process for synthesizing a key intermediate for SGLT2 inhibitors, starting from dimethyl terephthalate and involving steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, with a total yield of 24% (Zhang et al., 2022).

Molecular Structure Analysis

Molecular structure determinations of bromonium ions and their reactions offer insights into the interactions and configurations critical for understanding the behavior of brominated compounds in chemical syntheses. A. A. Neverov et al. (2003) investigated the structure and reaction mechanisms of bis(pyridine)-based bromonium ions, which can shed light on the molecular interactions involving brominated benzoic acid derivatives (Neverov et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of brominated and trifluoromethylated compounds is influenced by the presence of these functional groups. J. Porwisiak and M. Schlosser (1996) demonstrated various synthetically useful reactions starting from 1-Bromo-3,5-bis(trifluoromethyl)benzene, highlighting the versatility of such compounds as starting materials for organometallic synthesis (Porwisiak & Schlosser, 1996).

Scientific Research Applications

  • Intermediate in Pharmaceutical Manufacturing : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound similar to 2-Bromo-5-(trifluoromethyl)benzoic acid, is used as a key intermediate for the synthesis of a family of Sodium-glucose co-transporter 2 (SGLT2) inhibitors, promising for diabetes therapy. This process demonstrates scalability and cost-effectiveness in manufacturing (Zhang et al., 2022).

  • Biological Activity Studies : Synthesis and biological activity studies of a Cadmium (II) complex derived from a similar azo ligand (5-Bromo-2-dimethyl amino benzoic acid) have been conducted, indicating potential applications in antifungal and antibacterial treatments (Jaber et al., 2021).

  • Spectroscopic and Biological Activity Analysis : A study on 2-amino-5-bromo benzoic acid, a compound structurally similar to 2-Bromo-5-(trifluoromethyl)benzoic acid, used spectroscopic techniques for structural analysis and explored its biological activity, including inhibition activity against protein tyrosine kinase (Xavier & Joe, 2011).

  • Organometallic Synthesis : Research demonstrates that derivatives of 2-Bromo-5-(trifluoromethyl)benzoic acid can be useful in organometallic synthesis, offering a versatile starting material for creating phenylmagnesium, phenyllithium, and phenylcopper intermediates (Porwisiak & Schlosser, 1996).

  • Synthesis of Bioactive Molecules : The compound has been used in a novel and efficient process for the indirect trifluoromethylation to construct bioactive isocoumarin skeletons, highlighting its significance in medicinal chemistry (Zhou et al., 2020).

  • Synthesis of Crystal Structures : The compound is also used in synthesizing different crystal structures and studying their properties, such as molecular electrostatic potential, which is crucial in understanding the nature of molecular interactions (Pramanik et al., 2019).

  • Radiosynthesis Applications : In another study, 2-Bromo-5-(trifluoromethyl)benzoic acid derivatives were used for the radiosynthesis of potential glucose transporter tracers, demonstrating its use in medical imaging (Mertens et al., 2001).

Safety And Hazards

“2-Bromo-5-(trifluoromethyl)benzoic acid” is classified as harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

2-bromo-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBQGRPKXYIJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570629
Record name 2-Bromo-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(trifluoromethyl)benzoic acid

CAS RN

1483-56-3
Record name 2-Bromo-5-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1483-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of n-BuLi (26.7 mL of 2.5M solution in tetrahydrofuran (THF), 66.7 mmol) in THF (130 mL) at −78° C. was added 2,2,6,6-tetramethylpiperidine (22.5 mL, 133.4 mmol). The mixture was stirred at −78° C. for 30 minutes and then carefully lowered to −100° C. using liquid nitrogen. Neat 1-bromo-4-(trifluoromethyl)benzene (15 g, 66.7 mmol) was added. The mixture was kept at −100° C. for 6 hours and poured onto freshly crushed dry ice. The resulting mixture was stirred at room temperature for 16 hours. The residue solvent was removed by evaporation. Water (150 mL) was added and the mixture was extracted with diethyl ether (3×50 mL). The aqueous layer was acidified using concentrated hydrochloric acid (HCl), extracted with methylene chloride (3×50 mL). The combined organic layers were washed with saturated sodium chloride (NaCl) (75 ml), dried with magnesium sulfate (MgSO4), filtered and concentrated to yield the title compound as a white solid (5.41 g). 1H NMR (400 MHz, CDCl3) δ 7.7 (dd, J=8.4, 2.3 Hz, 1 H) 7.9 (d, J=8.4 Hz, 1 H) 8.3 (d, J=2.0 Hz, 1 H). MS (ES+) Calc: 267.93, Found: 266.7 (M−1).
Quantity
26.7 mL
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
M Krzeszewski, O Vakuliuk… - European Journal of …, 2013 - Wiley Online Library
Hurtley condensation was shown to be a perfect tool with which to assemble a diversified library of derivatives of benzo[c]coumarin. Not only do simple resorcinols and ortho‐…
WC Wertjes, PJ Waller, KE Shelton, D Kalyani - Synthesis, 2014 - thieme-connect.com
… To a 20 mL scintillation vial containing a magnetic stirbar and a solution of 2-bromo-5-trifluoromethyl benzoic acid (613 mg, 2.28 mmol, 1.00 equiv) in anhydrous toluene (8.0 mL) were …
Number of citations: 5 www.thieme-connect.com
F Mongin, O Desponds, M Schlosser - Tetrahedron letters, 1996 - Elsevier
Chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes undergo deprotonation at a position adjacent to the single halogen substituent when treated with alkyllithiums (at −…
Number of citations: 73 www.sciencedirect.com
Š Gubič, Ž Toplak, X Shi, J Dernovšek, LA Hendrickx… - Pharmaceutics, 2022 - mdpi.com
Expression of the voltage-gated potassium channel K V 10.1 (Eag1) has been detected in over 70% of human cancers, making the channel a promising new target for new anticancer …
Number of citations: 3 www.mdpi.com
P Starkov, JT Moore, DC Duquette, BM Stoltz, I Marek - core.ac.uk
Technion Data All reactions were carried out in dry glassware under positive pressure of argon. THF and Et2O were used following purification from a zeolite drying apparatus (Pure-…
Number of citations: 0 core.ac.uk
T Vlaar, P Mampuys, M Helliwell… - The Journal of …, 2013 - ACS Publications
4-Aminophthalazin-1(2H)-ones (APOs) are underexplored heterocyclic compounds with promising and diverse biological activities. The classical synthesis of these compounds is …
Number of citations: 50 pubs.acs.org
DE White, IC Stewart, BA Seashore-Ludlow… - Tetrahedron, 2010 - Elsevier
Described in this report is an enantioselective route toward the chamigrene natural product family. The key disconnections in our synthetic approach include sequential enantioselective …
Number of citations: 52 www.sciencedirect.com
OFACN BONDS - Methods for alkene difunctionalizations …, 2017 - behost.lib.iastate.edu
We report nickel-catalyzed formal carboacylation of ortho-allylbenzamides with arylboronic acid pinacol esters. These carboacylation reactions are triggered by the oxidative addition of …
Number of citations: 5 behost.lib.iastate.edu
C Sun, W Li, J Xiao, NN Parulian… - … on Bioinformatics and …, 2021 - ieeexplore.ieee.org
Automated knowledge discovery from trending chemical literature is essential for more efficient biomedical research. How to extract detailed knowledge about chemical reactions from …
Number of citations: 3 ieeexplore.ieee.org
T Yao, X Liang, Z Guo, D Yang - Tetrahedron, 2019 - Elsevier
A DMAP (4-dimethylaminopyridine) catalyzed cyclization of methyl 2-alkynylbenzimidates has been developed, which affords 3-methoxy-1-methyleneisoindoles with excellent Z-…
Number of citations: 9 www.sciencedirect.com

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